Methyl (E)-2-propylpenta-2,4-dienoate Methyl (E)-2-propylpenta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 134257-62-8
VCID: VC0154019
InChI: InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4,6H,1,5,7H2,2-3H3/b8-6+
SMILES: CCCC(=CC=C)C(=O)OC
Molecular Formula: C9H14O2
Molecular Weight: 154.209

Methyl (E)-2-propylpenta-2,4-dienoate

CAS No.: 134257-62-8

Cat. No.: VC0154019

Molecular Formula: C9H14O2

Molecular Weight: 154.209

* For research use only. Not for human or veterinary use.

Methyl (E)-2-propylpenta-2,4-dienoate - 134257-62-8

Specification

CAS No. 134257-62-8
Molecular Formula C9H14O2
Molecular Weight 154.209
IUPAC Name methyl (2E)-2-propylpenta-2,4-dienoate
Standard InChI InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4,6H,1,5,7H2,2-3H3/b8-6+
Standard InChI Key MDIUXHKPBHGGSG-SOFGYWHQSA-N
SMILES CCCC(=CC=C)C(=O)OC

Introduction

Structural Characteristics and Chemical Properties

Methyl (E)-2-propylpenta-2,4-dienoate features a pentadienoate backbone with a propyl group substitution at the 2-position. The compound's structure is defined by an (E)-configuration at the C2-C3 double bond, which has significant implications for its reactivity and physical properties. Based on structural analysis and comparison with the related methyl (2E)-2-methylpenta-2,4-dienoate, we can deduce several key properties of this compound.

Basic Chemical Identity

The chemical properties of methyl (E)-2-propylpenta-2,4-dienoate can be summarized as follows:

PropertyValueNotes
Molecular FormulaC9H14O2Contains two additional carbon atoms compared to the methyl analog
Molecular Weight154.21 g/molCalculated based on atomic weights
Structural FeaturesConjugated diene system with ester functionality(E)-configuration at C2-C3 double bond
Functional GroupsMethyl ester, conjugated diene, alkyl (propyl) substituentMultiple reactive sites
Expected Physical StateColorless to pale yellow liquidAt standard temperature and pressure

The compound features a methyl ester group connected to a conjugated diene system, with the propyl substituent providing additional lipophilicity compared to its methyl analog. While the methyl analog (methyl (2E)-2-methylpenta-2,4-dienoate) has a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol , the propyl derivative would have a higher molecular weight due to the two additional carbon atoms in the propyl chain.

Spectroscopic MethodExpected Key Features
1H NMRSignals for methyl ester (δ ~3.7 ppm), propyl chain (δ ~0.9-1.8 ppm), diene protons (δ ~5.0-7.0 ppm)
13C NMRCarbonyl carbon (δ ~167 ppm), diene carbons (δ ~112-148 ppm), methyl ester (δ ~51 ppm), propyl chain (δ ~14-35 ppm)
IREster C=O stretch (~1720 cm-1), C=C stretches (~1650 cm-1), C-O stretches (~1200 cm-1)
UV-VisAbsorption maxima due to the conjugated diene system (~230-260 nm)

These spectroscopic predictions are based on comparative analysis with related compounds such as methyl (2E)-2-methylpenta-2,4-dienoate and other dienoate derivatives.

Reactivity and Chemical Behavior

The reactivity of methyl (E)-2-propylpenta-2,4-dienoate is expected to be dominated by its conjugated diene and ester functionalities, making it a versatile building block in organic synthesis.

Key Reaction Patterns

The following reaction types are likely for methyl (E)-2-propylpenta-2,4-dienoate:

Reaction TypeReactive SitePotential Applications
Diels-AlderDiene systemFormation of cyclic structures
Michael Additionβ-carbonC-C and C-heteroatom bond formation
ReductionEster and/or C=C bondsFormation of alcohols or saturated derivatives
TransesterificationEster groupConversion to other ester derivatives
HydrolysisEster groupFormation of carboxylic acid derivative
Conjugate AdditionConjugated systemIntroduction of nucleophiles

The presence of the propyl substituent at the 2-position would likely influence the reactivity patterns compared to the methyl analog, potentially affecting steric and electronic properties of the molecule.

Comparison with Methyl (2E)-2-methylpenta-2,4-dienoate

Drawing comparisons with the structurally related methyl (2E)-2-methylpenta-2,4-dienoate can provide insights into the expected properties of our target compound:

PropertyMethyl (2E)-2-methylpenta-2,4-dienoateMethyl (E)-2-propylpenta-2,4-dienoate (Predicted)
Molecular FormulaC7H10O2 C9H14O2
Molecular Weight126.15 g/mol 154.21 g/mol
LipophilicityLowerHigher (due to longer alkyl chain)
Steric HindranceLessMore (due to bulkier substituent)
Reactivity at C-2Influenced by methyl groupInfluenced by propyl group (likely reduced)

The propyl substituent in methyl (E)-2-propylpenta-2,4-dienoate would likely confer increased lipophilicity and potentially altered reactivity compared to the methyl analog, particularly in reactions where steric factors play a significant role.

Analytical Considerations

The identification and characterization of methyl (E)-2-propylpenta-2,4-dienoate would involve various analytical techniques commonly employed in organic chemistry.

Chromatographic Methods

For the purification and analysis of methyl (E)-2-propylpenta-2,4-dienoate, the following chromatographic approaches would be suitable:

MethodExpected ParametersApplication
Thin-Layer ChromatographyRf ~0.5-0.6 (30% EtOAc/petroleum ether)Reaction monitoring, purity assessment
Column Chromatography3-10% EtOAc/hexane or petroleum etherPurification
High-Performance Liquid ChromatographyReverse-phase C18 column, methanol/water gradientAnalytical determination, purity assessment
Gas ChromatographyMedium polarity column (e.g., DB-5)Quantitative analysis

These predictions are based on the chromatographic behavior of related dienoate compounds observed in search result , which reports Rf values of 0.4-0.6 for similar compounds using 30-40% EtOAc/petroleum ether as the mobile phase.

Identification Methods

For structural confirmation of methyl (E)-2-propylpenta-2,4-dienoate, multiple complementary techniques would be required:

  • Mass Spectrometry: Expected molecular ion peak at m/z 154, with fragmentation patterns involving loss of the methoxy group (M-31) and cleavages of the propyl chain

  • High-Resolution Mass Spectrometry: Accurate mass determination for confirmation of molecular formula

  • NMR Spectroscopy: 1H, 13C, and 2D techniques for complete structural elucidation

  • IR Spectroscopy: Identification of functional groups, particularly the ester carbonyl and C=C bonds

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